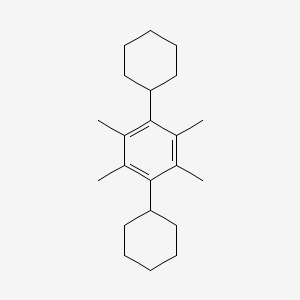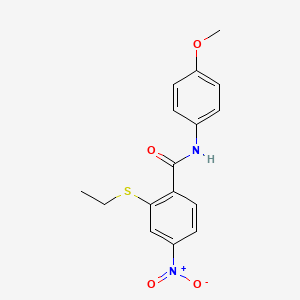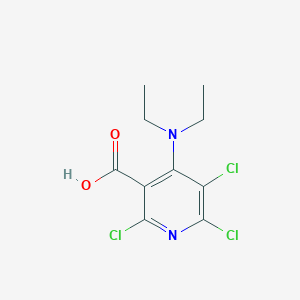
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with two cyclohexyl groups and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,4-dimethylbenzene (p-xylene) with cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the hydrogenation of the benzene ring or cyclohexyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or cyclohexyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C or other metal catalysts.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Materials Science: Employed in the development of novel polymers and as a component in liquid crystal displays (LCDs).
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which 1,4-dicyclohexyl-2,3,5,6-tetramethylbenzene exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In drug delivery, its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene (p-xylene): A simpler aromatic compound with two methyl groups.
1,4-Dicyclohexylbenzene: Similar structure but lacks the additional methyl groups.
1,2,4,5-Tetramethylbenzene (durene): Contains four methyl groups but no cyclohexyl groups.
Uniqueness
1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene is unique due to the combination of cyclohexyl and methyl groups on the benzene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C22H34 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,4-dicyclohexyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C22H34/c1-15-16(2)22(20-13-9-6-10-14-20)18(4)17(3)21(15)19-11-7-5-8-12-19/h19-20H,5-14H2,1-4H3 |
InChI Key |
SIMKGALCUGQRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2CCCCC2)C)C)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078272.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11078274.png)
![3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11078276.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11078278.png)
![N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11078283.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[2-(methylsulfanyl)pyrimidin-5-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11078285.png)
![N-(4-methoxyphenyl)-3,5-dinitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11078293.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11078294.png)

![N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B11078309.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11078319.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B11078334.png)
![4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11078338.png)
